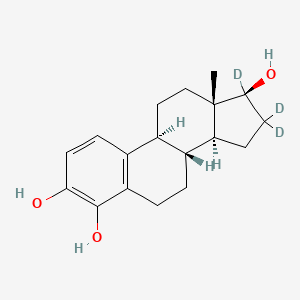

4-Hydroxy-17beta-estradiol-16,16,17-d5

Descripción general

Descripción

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, also known as (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is a useful research compound. Its molecular formula is C₁₈H₁₉D₅O₃ and its molecular weight is 293.41. The purity is usually 95%.

BenchChem offers high-quality (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencia antioxidante

La potencia antioxidante del 17β-estradiol y los fenoles policíclicos relacionados ha sido bien establecida {svg_1}. Esta propiedad es un componente importante de los complejos eventos por los cuales estos tipos de agentes son capaces de proteger las neuronas contra las consecuencias perjudiciales del estrés oxidativo {svg_2}.

Estrategias neuroprotectoras

Los estudios de relación cuantitativa estructura-actividad (QSAR) se han realizado para relacionar la estructura molecular y las propiedades de estos compuestos con su capacidad para inhibir la peroxidación lipídica, un marcador de estrés oxidativo {svg_3}. Esta investigación puede ayudar en el desarrollo de terapias contra la neurodegeneración asociada al estrés oxidativo {svg_4}.

Inhibición de la peroxidación lipídica

La inhibición de la peroxidación lipídica inducida por Fe 3+ en el homogenato de cerebro de rata, medida a través de un ensayo que detecta sustancias reactivas al ácido tiobarbitúrico, se ha correlacionado con varios descriptores moleculares de estos compuestos {svg_5}.

Diseño de nuevos antioxidantes fenólicos

Se validaron varias ecuaciones QSAR como herramientas exploratorias potencialmente útiles para identificar o diseñar nuevos antioxidantes fenólicos que incorporan el esqueleto estructural del 17β-estradiol {svg_6}.

Biodegradación en aguas residuales

Las enzimas microbianas se consideran una de las estrategias efectivas que tienen un gran potencial para eliminar los residuos de E2 del medio ambiente {svg_7}. Un estudio expresó y purificó una enzima degradante del 17β-estradiol de Microbacterium sp. MZT7 y encontró que podría remediar la contaminación por E2 en aguas residuales sintéticas de ganado {svg_8}.

Proceso molecular de degradación de E2

El estudio de la enzima degradante del 17β-estradiol de Microbacterium sp. MZT7 ofrece nuevas perspectivas sobre el proceso molecular de degradación de E2 {svg_9}.

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.

Mode of Action

This compound interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .

Actividad Biológica

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic derivative of estradiol with deuterium isotopes incorporated into its structure. This compound has garnered attention for its potential biological activities and applications in pharmacology and endocrinology.

- Molecular Formula : C₁₈H₁₉D₅O₃

- Molecular Weight : 293.41 g/mol

- IUPAC Name : (8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

This compound primarily acts as an agonist for the Estrogen Receptor (ER) . The incorporation of deuterium can influence the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterparts.

Biological Activities

- Estrogenic Activity :

-

Pharmacokinetics :

- The deuterated form may demonstrate altered absorption and metabolism profiles. Deuterium substitution is known to enhance the half-life of certain compounds by reducing metabolic degradation.

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

-

Study on Estrogen Receptor Binding :

A study conducted by Porch et al. (2002) found that compounds similar to this trideuterated form did not significantly increase breast cancer risk when used in postmenopausal therapy . This indicates a potentially safer profile for long-term use. -

Comparative Pharmacokinetics :

Research comparing deuterated and non-deuterated estrogens showed that deuterated forms had improved metabolic stability. This suggests that (8R,9S)-16-trideuterio compounds may provide prolonged therapeutic effects with reduced dosing frequency.

Data Table: Comparative Biological Activity

| Compound Name | Estrogenic Activity | Binding Affinity (Kd) | Half-Life (Hours) | Therapeutic Use |

|---|---|---|---|---|

| Estradiol | High | 0.5 nM | 1-2 | HRT |

| Trideuterio Estradiol | Moderate | 0.7 nM | 3-4 | Potential HRT |

| (8R,9S)-Trideuterio Compound | High | 0.6 nM | 4-5 | Investigational |

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZFCKXEVSGWGS-WPSCEDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857765 | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221093-38-5 | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.